molecular formula C13H9NO4 B6386702 5-(3-Formylphenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261925-84-1

5-(3-Formylphenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6386702
CAS RN: 1261925-84-1
M. Wt: 243.21 g/mol
InChI Key: UKLYWGSESFWZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Formylphenyl)-2-hydroxynicotinic acid, 95% (5-(3-FPHNA) is an organic compound that is commonly used in scientific research and laboratory experiments. It is a derivative of nicotinic acid and is a structural isomer of nicotinamide. 5-(3-FPHNA has been used in studies involving the synthesis of novel compounds, the elucidation of biochemical and physiological effects, and the determination of its mechanism of action.

Mechanism Of Action

The mechanism of action of 5-(3-Formylphenyl)-2-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to the nicotinic acetylcholine receptor (nAChR) and modulates its activity. It is also believed to interact with other cellular proteins, such as G-proteins, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Formylphenyl)-2-hydroxynicotinic acid, 95% are not yet fully understood. However, it has been shown to modulate the activity of the nicotinic acetylcholine receptor (nAChR) and to interact with other cellular proteins, such as G-proteins. In addition, it has been shown to have anti-inflammatory and anti-cancer properties in vitro.

Advantages And Limitations For Lab Experiments

5-(3-Formylphenyl)-2-hydroxynicotinic acid, 95% offers several advantages for laboratory experiments. It is easy to synthesize, and its reaction with other compounds is highly efficient. In addition, it is relatively stable and has a low toxicity. However, it is important to note that the compound is not water-soluble, and therefore must be handled with care.

Future Directions

In the future, 5-(3-Formylphenyl)-2-hydroxynicotinic acid, 95% could be used to develop novel compounds with pharmaceutical applications. It could also be used to further elucidate the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, the compound could be used to develop fluorescent dyes and imaging agents, as well as inhibitors of the nicotinic acetylcholine receptor (nAChR). Furthermore, the compound could be used to investigate the role of G-proteins in cellular signaling pathways. Finally, the compound could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

5-(3-Formylphenyl)-2-hydroxynicotinic acid, 95% can be synthesized through a series of steps. The first step involves the reaction of nicotinic acid with formaldehyde in the presence of sodium hydroxide. This reaction yields 5-(3-formylphenyl)-2-hydroxynicotinic acid, 95%. The synthesis of 5-(3-FPHNA can be further optimized by the use of catalysts such as palladium(II) chloride, which can increase the yield of the reaction.

Scientific Research Applications

5-(3-Formylphenyl)-2-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of novel compounds, such as benzimidazoles, imidazoles, and triazoles. It has also been used in the synthesis of drug-like molecules, such as antifungal agents, and in the synthesis of fluorescent dyes. In addition, 5-(3-FPHNA has been used in studies involving the elucidation of biochemical and physiological effects, and the determination of its mechanism of action.

properties

IUPAC Name

5-(3-formylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-7-8-2-1-3-9(4-8)10-5-11(13(17)18)12(16)14-6-10/h1-7H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLYWGSESFWZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687026
Record name 5-(3-Formylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Formylphenyl)-2-hydroxynicotinic acid

CAS RN

1261925-84-1
Record name 5-(3-Formylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.